molecular formula C24H18O5 B3656609 3-methoxy-10-(3-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one

3-methoxy-10-(3-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B3656609
M. Wt: 386.4 g/mol
InChI Key: CRXSOOCRQGPYHJ-UHFFFAOYSA-N
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Description

Chromanone or Chroman-4-one is a heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . Structurally, chroman-4-one is a fusion of a benzene nucleus with dihydropyran .


Synthesis Analysis

The synthesis of similar compounds often involves chemical transformations. For example, a compound named MFCTP was synthesized through the chemical transformation of 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile with 1,3-thiazolidine-2,4-dione in boiling ethanol containing piperidine .


Molecular Structure Analysis

The molecular structure of these compounds is usually established via elemental analysis and spectral data. Techniques such as FT-IR spectroscopy and the GIAO method for calculating NMR chemical shifts are often used .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and varied. For instance, a compound named 3-HC displayed a redshift with a change in wavelength of emission maximum from 436 to 465 nm along with enhancement in fluorescence intensity when Al3+ was added .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques. For instance, the fluorescence emission spectra of 3-HC were recorded using excitation wavelengths in the range of 300–400 nm .

Mechanism of Action

The mechanism of action of these compounds can be diverse. For example, 3-HC derivatives have attracted attention as fluorescent probes as they exhibit the phenomenon of excited-state intramolecular proton transfer (ESIPT) .

Safety and Hazards

The safety and hazards associated with these compounds can vary depending on their specific structure and usage. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions in the study of these compounds could involve the development of more effective and cost-effective methods to synthesize novel chromanone analogs . Additionally, further studies could focus on exploring their diverse biological activities and potential applications in various fields .

Properties

IUPAC Name

3-methoxy-10-(3-methoxyphenyl)-7-methyl-[1]benzofuro[6,5-c]isochromen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O5/c1-13-22-19(21(12-28-22)14-5-4-6-15(9-14)26-2)11-18-17-8-7-16(27-3)10-20(17)24(25)29-23(13)18/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXSOOCRQGPYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC3=C1OC=C3C4=CC(=CC=C4)OC)C5=C(C=C(C=C5)OC)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methoxy-10-(3-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one
Reactant of Route 2
Reactant of Route 2
3-methoxy-10-(3-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one
Reactant of Route 3
3-methoxy-10-(3-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one
Reactant of Route 4
3-methoxy-10-(3-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one
Reactant of Route 5
Reactant of Route 5
3-methoxy-10-(3-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one
Reactant of Route 6
Reactant of Route 6
3-methoxy-10-(3-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one

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